molecular formula C12H13N5O2S B5016240 ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5016240
M. Wt: 291.33 g/mol
InChI Key: DRQCLJBNKSJIEY-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core. Its synthesis typically involves multicomponent reactions (MCRs) of 5-aminotetrazole, aldehydes (e.g., thiophen-2-ylcarboxaldehyde), and β-ketoesters (e.g., ethyl acetoacetate) under acidic or solvent-free conditions .

Properties

IUPAC Name

ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-3-19-11(18)9-7(2)13-12-14-15-16-17(12)10(9)8-5-4-6-20-8/h4-6,10H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQCLJBNKSJIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, the reaction involves 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Biginelli reaction’s scalability and efficiency make it a potential candidate for industrial synthesis, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds.

Scientific Research Applications

Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit human neutrophil elastase, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs vary primarily in the aryl/heteroaryl substituent at the 7-position. Key examples include:

Compound (7-Substituent) Melting Point (°C) Yield (%) Catalyst/Conditions Reference
Phenyl (4a) 199–201 87 NH₄Cl (solvent-free)
4-Nitrophenyl (4e) 216–218 84 NH₄Cl
4-Methoxyphenyl (4g) 195–197 84 NH₄Cl
Thiophen-2-yl (4j) 184–186 80 NH₄Cl
4-Bromophenyl (CF₃ at C5) 240–242 (decomposes) N/A HCl (ethanol reflux)
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4e) increase melting points compared to electron-donating groups (e.g., methoxy in 4g), likely due to enhanced intermolecular dipole interactions .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 4i) reduce yields slightly (85% vs. 87% for phenyl), suggesting steric hindrance during cyclization .
  • Thiophene vs. Phenyl : The thiophen-2-yl derivative (4j) exhibits a lower melting point (184–186°C) than phenyl analogs, possibly due to reduced symmetry and weaker π-π stacking .

Crystallographic and Conformational Analysis

  • Molecular Geometry : X-ray studies reveal a flattened envelope conformation for the dihydropyrimidine ring, with the thiophen-2-yl group nearly perpendicular to the tetrazolo-pyrimidine plane (dihedral angle ~89.5°) . This conformation may limit π-stacking but enhance solubility.
  • Hydrogen Bonding : Intermolecular N–H∙∙∙N bonds stabilize crystal packing in phenyl and bromophenyl derivatives, while thiophene-containing analogs exhibit weaker van der Waals interactions .

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